molecular formula C11H11NO B6355542 1-(Quinolin-7-yl)ethanol CAS No. 1529728-34-4

1-(Quinolin-7-yl)ethanol

Cat. No.: B6355542
CAS No.: 1529728-34-4
M. Wt: 173.21 g/mol
InChI Key: IUFUXVOQKLIIQL-UHFFFAOYSA-N
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Description

1-(Quinolin-7-yl)ethanol is an organic compound that features a quinoline ring system attached to an ethanol moiety. Quinoline is a nitrogen-containing heterocyclic aromatic compound, known for its wide range of biological and pharmacological activities. The presence of the ethanol group in this compound adds to its versatility, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Quinolin-7-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(Quinolin-7-yl)ethanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous ethanol or tetrahydrofuran as solvents, under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon or platinum oxide, along with hydrogen gas, to reduce the corresponding ketone to the desired alcohol. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Quinolin-7-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form 1-(Quinolin-7-yl)ethanone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Further reduction of the compound can lead to the formation of 1-(Quinolin-7-yl)ethane.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products:

    Oxidation: 1-(Quinolin-7-yl)ethanone.

    Reduction: 1-(Quinolin-7-yl)ethane.

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

1-(Quinolin-7-yl)ethanol has a broad range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimalarial, anticancer, and antimicrobial activities.

    Industry: It is utilized in the production of dyes, agrochemicals, and pharmaceuticals, owing to its versatile chemical properties.

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its broad spectrum of biological activities.

    1-(Quinolin-7-yl)ethanone: The oxidized form of 1-(Quinolin-7-yl)ethanol, used in similar applications.

    2-(Quinolin-7-yl)ethanol: A structural isomer with different biological properties.

Uniqueness: this compound stands out due to its unique combination of the quinoline ring and ethanol group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry and a valuable tool in medicinal research.

Properties

IUPAC Name

1-quinolin-7-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8(13)10-5-4-9-3-2-6-12-11(9)7-10/h2-8,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFUXVOQKLIIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=CC=N2)C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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